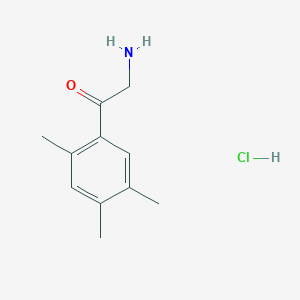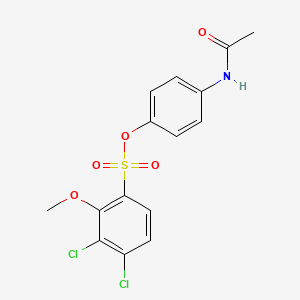
2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a chemical compound with a complex structure, characterized by its phenoxy and pyrimidinyl groups. It finds applications in various fields of science due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via several routes, often involving the reaction between a phenoxy compound and a cyclohexylamine derivative in the presence of activating agents like coupling reagents. Typical reaction conditions include an inert atmosphere and controlled temperature to ensure the desired reaction progression.
Industrial Production Methods: : Industrially, the synthesis might involve continuous flow reactors to optimize the reaction conditions and scale-up the production. These methods emphasize safety, yield, and purity, leveraging advanced technologies like microreactors.
Análisis De Reacciones Químicas
Types of Reactions: : 2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation might involve agents like hydrogen peroxide, while reduction can use reagents such as lithium aluminum hydride. Substitution reactions often employ nucleophilic or electrophilic agents under conditions tailored to maintain the integrity of the compound’s sensitive groups.
Major Products Formed: : Depending on the reaction type and conditions, major products could include oxidized or reduced forms of the original compound, or derivatives where the phenoxy or pyrimidinyl groups are substituted with other functional groups.
Aplicaciones Científicas De Investigación
2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is extensively used in chemistry for studying reaction mechanisms due to its reactive nature. In biology and medicine, it may serve as a probe or a precursor for synthesizing more complex molecules with potential therapeutic benefits. Industry applications include its use as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The compound’s mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can trigger a cascade of cellular events, depending on the pathways involved. For instance, binding to an enzyme's active site might inhibit or enhance its activity, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as those with different substituents on the phenoxy or cyclohexyl rings, 2-phenoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide exhibits unique properties that make it particularly useful for certain applications. Similar compounds might include derivatives where the pyrimidinyl group is replaced with other heterocycles, or where the phenoxy group has different functional groups attached.
Propiedades
IUPAC Name |
2-phenoxy-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(24-16-6-3-2-4-7-16)18(23)22-15-8-10-17(11-9-15)25-19-20-12-5-13-21-19/h2-7,12-15,17H,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPJENXOUCQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)OC2=NC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)
![[2-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2782520.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)

![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)
![ethyl 2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2782535.png)


